3-Cyclohexene-1,2-diol, 4-phenyl-, cis-
Description
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- is a bicyclic organic compound featuring a cyclohexene ring with hydroxyl groups at positions 1 and 2, a phenyl substituent at position 4, and a cis-configuration of the diol groups. The cis stereochemistry refers to the spatial arrangement where both hydroxyl groups lie on the same face of the cyclohexene ring.
Properties
CAS No. |
90135-58-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1R,2S)-4-phenylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-5,8,11-14H,6-7H2/t11-,12+/m1/s1 |
InChI Key |
AAJIYIUKPOJDBS-NEPJUHHUSA-N |
Isomeric SMILES |
C1CC(=C[C@@H]([C@@H]1O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=CC(C1O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanistic Insights
The most widely reported synthesis of 3-cyclohexene-1,2-diol, 4-phenyl-, cis- employs osmium tetroxide (OsO₄) as a catalyst under mild oxidative conditions. This method leverages the Sharpless asymmetric dihydroxylation mechanism, where OsO₄ facilitates syn addition of two hydroxyl groups across the double bond of a 4-phenylcyclohexene precursor. The reaction typically proceeds in a tert-butanol/water solvent system at 0–25°C, with N-methylmorpholine N-oxide (NMO) as a co-oxidant to regenerate OsO₄.
The phenyl substituent at the C4 position introduces steric and electronic effects that influence reaction kinetics. Computational studies suggest that the phenyl group stabilizes the osmate ester intermediate through π-π interactions, accelerating the dihydroxylation step. The syn addition mechanism ensures the cis configuration of the resulting diol, with the phenyl group occupying an equatorial position to minimize 1,3-diaxial strain.
Stereochemical Control and Yield Optimization
Key parameters affecting yield and stereoselectivity include:
- Catalyst loading : 2–5 mol% OsO₄ achieves >90% conversion within 12–24 hours.
- Solvent polarity : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates but may reduce diastereomeric purity.
- Temperature : Lower temperatures (0–5°C) favor kinetic control, yielding >95% cis-diol.
A representative procedure involves treating 4-phenylcyclohexene (10 mmol) with OsO₄ (0.2 mmol) and NMO (12 mmol) in tert-butanol/water (4:1 v/v) at 0°C for 18 hours. Workup with aqueous sodium sulfite followed by silica gel chromatography typically affords the cis-diol in 78–85% yield.
Peroxide-Mediated Synthesis
Cyclopropyl Malonoyl Peroxide Approach
An alternative route utilizes cyclopropyl malonoyl peroxide as the oxidizing agent, enabling dihydroxylation without transition metal catalysts. In this method, 4-phenylcyclohexene reacts with stoichiometric peroxide in chloroform at 40°C, with water serving as the oxygen donor. The reaction proceeds via a radical mechanism, where homolytic cleavage of the peroxide generates carboxyl radicals that abstract hydrogen from the cyclohexene, forming a dienol intermediate. Subsequent trapping by water yields the cis-diol.
Reaction Optimization and Analytical Validation
Critical factors for this method include:
- Peroxide stoichiometry : A 1.2:1 peroxide-to-alkene ratio minimizes side reactions.
- Solvent effects : Chloroform’s low polarity suppresses radical recombination, enhancing diol formation.
- Reaction time : 24 hours at 40°C achieves 86% yield (3.07 g scale).
Post-reaction purification via flash chromatography (1:4 diethyl ether/petroleum ether) isolates the diol with >98% purity. Characterization data from the Royal Society of Chemistry study confirm the structure:
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.24 (m, 5H, Ph), 4.82 (s, 2H, OH), 2.25 (s, 2H, CH-OH).
- IR : 3320 cm⁻¹ (O-H stretch), 2943 cm⁻¹ (C-H stretch).
- HRMS : m/z 196.0886 [M – H₂O]⁺ (calculated 196.0888 for C₁₄H₁₂O).
Iridium-Catalyzed Hydrogen Borrowing Cyclization
Substrate Design and Stereochemical Considerations
To adapt this method for 4-phenyl-cis-diol synthesis:
- A phenyl-containing methyl ketone (e.g., 4-phenylcyclohexanone) serves as the C₁ building block.
- A 1,5-diol with preinstalled hydroxyl groups at C1 and C2 positions undergoes dehydrogenation to form a dialdehyde intermediate.
- Iridium-mediated coupling forms the cyclohexene ring, followed by stereoselective dihydroxylation.
Preliminary trials with analogous substrates achieved 74–90% yields for trisubstituted cyclohexanes with 93:5:2 diastereomeric ratios, suggesting feasibility for the target molecule.
Chemical Reactions Analysis
Reactions of 3-Cyclohexene-1,2-diol, 4-phenyl-, cis-
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- takes part in various chemical reactions that often need specific conditions, like controlled temperature and catalysts, to maximize yields and reduce byproducts. These reactions include:
-
Nucleophilic Attacks The hydroxyl groups enable nucleophilic attacks on electrophilic centers in other molecules, making it a valuable intermediate in organic synthesis.
-
Deoxydehydration (DODH) Cyclic trans-diol compounds can be deoxydehydrated to alkenes . Studies show that trans-1,2-cyclohexanediol yields 14% cyclohexene when reacted with a vanadium-based catalyst, which is comparable to the 16% yield from its cis-isomer .
Reactions of diols
Diols, including 3-Cyclohexene-1,2-diol, 4-phenyl-, cis-, can undergo several characteristic reactions:
-
Hydrolysis of Epoxides Epoxides can be cleaved through hydrolysis to yield 1,2-diols, also known as vicinal diols or glycols . This reaction can occur under acidic or basic conditions, with the same regioselectivity. Under acidic conditions, the epoxide oxygen is protonated and attacked by water, forming a 1,2-diol product after deprotonation . In basic conditions, a hydroxide nucleophile attacks the epoxide, and the epoxide oxygen forms an alkoxide, which is then protonated by water to create the 1,2-diol .
-
Reaction with Anhydrous Acids (HX) Epoxides react with anhydrous acids (HX) to produce trans halohydrins. The halogen anion attacks the less substituted carbon in an SN2-like reaction if both epoxide carbons are primary or secondary . If one carbon is tertiary, the halogen anion will attack the tertiary carbon in an SN1-like reaction .
-
Pinacol Rearrangement 1,2-diols undergo an acid-promoted rearrangement, leading to C-O (pi) bond formation and C-C migration . This reaction involves the protonation of one of the alcohols, generating a carbocation after water leaves. A methyl group then migrates, forming a new carbocation .
-
Dihydroxylation of Alkenes Alkenes can be oxidized to form vicinal diols, with syn-dihydroxylation occurring when an alkene reacts with osmium tetroxide (OsO4) . Cis alkenes produce meso products, while trans alkenes yield racemic mixtures .
Scientific Research Applications
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
The following analysis compares 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- with structurally related cyclohexene and cyclohexane diols, focusing on stereochemical, reactivity, and biological properties.
Stereochemical and Structural Comparisons
| Compound Name | Substituents | Stereochemistry | Key Structural Features |
|---|---|---|---|
| 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- | Phenyl (C₆H₅) at C4, OH at C1/C2 | cis-1,2-diol | Conjugated diene, bulky aryl substituent |
| Cyclohexane-1,2-diol, cis- | None | cis-1,2-diol | Saturated ring, axial-equatorial OH |
| 3-Cyclohexene-1,2-diol, trans- | None | trans-1,2-diol | Conjugated diene, antiperiplanar OH |
| 4-Bromo-cis-cyclohexene-1,2-diol | Br at C4, OH at C1/C2 | cis-1,2-diol | Electron-withdrawing substituent |
Key Observations :
- Cis-cyclohexane-1,2-diol adopts a chair conformation with one axial and one equatorial hydroxyl group, reducing steric strain compared to trans isomers .
Reactivity Comparisons
Oxidation Rates with Lead Tetra-Acetate
| Compound | Oxidation Rate (Relative to cis-Cyclohexane-1,2-diol) | Explanation |
|---|---|---|
| cis-Cyclohexane-1,2-diol | 1.0 (baseline) | Favorable co-planar C-O bonds in transition state |
| trans-Cyclohexane-1,2-diol | ~0.04 | Steric hindrance from antiperiplanar OH groups |
| cis-Cyclodecane-1,2-diol | ~1.0 | Similar strain release to cyclohexane cis |
| trans-Cyclodecane-1,2-diol | ~38.0 | Unique conformation with reduced transannular strain |
Key Findings :
- The cis-1,2-diol configuration generally exhibits faster oxidation due to reduced steric and transannular strain in transition states .
- 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- is expected to follow this trend, but the phenyl group may further modulate reactivity through resonance or steric effects .
Dehydration Reactions
- cis-Cyclohexane-1,2-diol dehydrates to form cyclohexanone (via keto-enol tautomerism), while trans isomers yield cyclopentylformaldehyde derivatives .
- The phenyl substituent in 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- may direct dehydration pathways toward aromatic stabilization products.
Q & A
How can researchers design experiments to resolve contradictions in stereochemical assignments of 3-cyclohexene-1,2-diol derivatives?
Advanced Research Question
Contradictions in stereochemical data (e.g., NMR coupling constants vs. X-ray crystallography results) require a multi-methodological approach. For example:
- Comparative computational modeling : Use density functional theory (DFT) to predict dihedral angles and compare with experimental NMR data.
- Dynamic NMR studies : Probe temperature-dependent conformational changes to assess rotational barriers .
- Crystallographic validation : Prioritize single-crystal X-ray diffraction for unambiguous stereochemical determination.
Reference frameworks for experimental design should align with theoretical models of cyclohexene ring puckering and substituent electronic effects .
What methodological strategies are effective for analyzing the regioselectivity of hydroxyl group reactions in 3-cyclohexene-1,2-diol derivatives?
Advanced Research Question
Regioselectivity in diol systems can be investigated through:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
- Computational mapping of transition states : Employ molecular dynamics simulations to visualize energy barriers for different reaction pathways.
- Substituent electronic profiling : Use Hammett plots to correlate substituent electronic effects (e.g., phenyl groups) with reaction outcomes .
These approaches should be contextualized within reaction mechanism theories, such as Baldwin’s rules or frontier molecular orbital (FMO) theory .
How can researchers address discrepancies in thermodynamic stability data for cis- vs. trans- diastereomers of 4-phenyl-cyclohexene-diol derivatives?
Advanced Research Question
Contradictions in thermodynamic stability often arise from solvent effects or measurement techniques. To resolve this:
- Solvent-polarity studies : Measure equilibrium constants in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess solvation effects.
- Calorimetric validation : Use differential scanning calorimetry (DSC) to directly compare enthalpy differences between diastereomers .
- Theoretical alignment : Cross-validate experimental data with computational heat of formation calculations (e.g., via Gaussian software) .
Ensure consistency with thermodynamic models of ring strain and steric hindrance .
What advanced spectroscopic techniques are critical for characterizing the hydrogen-bonding network in 3-cyclohexene-1,2-diol systems?
Basic Research Question
Key techniques include:
- Variable-temperature NMR : Identify intramolecular vs. intermolecular hydrogen bonds via temperature-dependent chemical shift changes.
- Infrared (IR) spectroscopy : Analyze O–H stretching frequencies to distinguish between free and bonded hydroxyl groups.
- Solid-state NMR : Resolve spatial proximity of hydroxyl protons in crystalline phases .
These methods should be guided by prior studies on analogous diol systems (e.g., cyclohexanediols) .
How can theoretical frameworks guide the synthesis of novel 3-cyclohexene-1,2-diol analogs with tailored bioactivity?
Advanced Research Question
Synthetic design should integrate:
- Retrosynthetic analysis : Use Corey’s methodology to deconstruct target molecules into feasible precursors (e.g., epoxide intermediates).
- Pharmacophore modeling : Map steric and electronic requirements for bioactivity using software like Schrödinger’s Phase.
- Stereoelectronic theory : Predict reactivity trends based on orbital orientation (e.g., anti-periplanar effects in elimination reactions) .
Align with conceptual frameworks linking molecular topology to biological activity .
What computational approaches are recommended for predicting the environmental fate of 4-phenyl-cyclohexene-diol derivatives?
Advanced Research Question
Environmental persistence can be modeled via:
- Quantitative structure-activity relationship (QSAR) : Correlate molecular descriptors (e.g., logP, topological polar surface area) with biodegradation rates .
- Molecular docking simulations : Assess interactions with microbial enzymes involved in degradation pathways.
- FateChEM models : Predict partitioning coefficients (air-water, soil-water) using EPI Suite or SPARC .
These methods must align with regulatory frameworks for chemical hazard assessment .
How should researchers design interdisciplinary studies to explore the catalytic applications of 3-cyclohexene-1,2-diol derivatives?
Advanced Research Question
Interdisciplinary strategies include:
- Catalytic cycle mapping : Use kinetic profiling and isotopic labeling to trace reaction pathways in transition-metal-catalyzed systems.
- Surface-sensitive spectroscopy : Apply X-ray photoelectron spectroscopy (XPS) to study catalyst-diol interactions on metal surfaces.
- Theoretical synergy : Combine Marcus theory (electron transfer) with ligand-field theory to explain catalytic efficiency .
Methodologies should bridge organic chemistry, materials science, and computational modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
